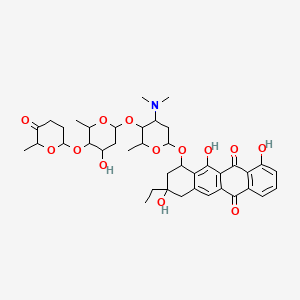

10-Decarbomethoxyaclacinomycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76264-91-0 |

|---|---|

Molecular Formula |

C40H51NO13 |

Molecular Weight |

753.8 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |

InChI Key |

OXPCRXLITLBLEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A and its Parent Compound, Aclacinomycin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the biological activities, quantitative data, and specific experimental protocols for 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide provides comprehensive information on its well-studied parent compound, Aclacinomycin A (Aclarubicin), and contextualizes the known information about this compound within that framework.

Introduction

This compound is a derivative of Aclacinomycin A, a significant member of the anthracycline class of antibiotics. Aclacinomycin A is produced by the bacterium Streptomyces galilaeus and exhibits potent antineoplastic properties.[1] It is considered a second-generation anthracycline, offering potential advantages over earlier compounds like doxorubicin and daunorubicin, such as a different mechanism of action and potentially reduced cardiotoxicity.[2][3] this compound is understood to be a product of the enzymatic activity of Aclacinomycin methylesterase (RdmC), an enzyme involved in the biosynthesis of Aclacinomycin.[2][4]

This guide will primarily focus on the extensive data available for Aclacinomycin A, providing a deep dive into its mechanism of action, experimental data, and relevant protocols, while also presenting the specific, albeit limited, findings related to this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is sparse, some basic properties are known.

| Property | This compound | Aclacinomycin A (Aclarubicin) |

| Molecular Formula | C40H51NO13 | C42H53NO15 |

| Molecular Weight | 753.8 g/mol | 811.9 g/mol |

| Synonyms | - | Aclarubicin, NSC-208734 |

| CAS Number | 76264-91-0 | 57576-44-0 |

Mechanism of Action of Aclacinomycin A

Aclacinomycin A exhibits a multi-faceted mechanism of action, distinguishing it from other anthracyclines. Its primary modes of action include:

-

DNA Intercalation: Like other anthracyclines, Aclacinomycin A can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, thereby inhibiting the proliferation of rapidly dividing cancer cells.[5]

-

Topoisomerase Inhibition: A key feature of Aclacinomycin A is its ability to inhibit both topoisomerase I and topoisomerase II.[6][7] This dual inhibitory action prevents the proper unwinding and re-ligation of DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[5]

-

Generation of Reactive Oxygen Species (ROS): The metabolic activation of Aclacinomycin A can lead to the production of ROS. This induces oxidative stress within cancer cells, damaging cellular components and contributing to its cytotoxic effects.[5]

-

Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit the synthesis of nucleic acids, with a particular potency against RNA synthesis.[6]

-

Proteasome Inhibition: There is evidence to suggest that Aclacinomycin A can inhibit the 26S proteasome complex and ubiquitin-ATP-dependent proteolysis, interfering with cellular protein degradation pathways that are crucial for cancer cell survival.[6]

Signaling Pathway Diagram

Figure 1. Simplified signaling pathway of Aclacinomycin A's multifaceted mechanism of action in a cancer cell.

Quantitative Data for Aclacinomycin A

The following table summarizes some of the available quantitative data for the biological activity of Aclacinomycin A.

| Assay | Cell Line / System | Endpoint | Value | Reference |

| Ubiquitin-ATP-dependent Proteolysis Inhibition | Rabbit Reticulocytes | IC50 | 52 µM | [6] |

| Topoisomerase II Catalytic Activity Inhibition | - | - | Effective at 0-2.4 µM | [6] |

| Antitumor Activity | Mice with Leukemia P-388 | Tumor Growth Inhibition | Dose-dependent (0.75-6 mg/kg, IP) | [6] |

| Antitumor Activity | Mice with Leukemia L-1210 | Antitumor Effect | Effective at 0.6-20 mg/kg (Oral) | [6] |

| Acute Toxicity | Mice | LD50 (Intravenous) | 35.6 mg/kg | [6] |

| Acute Toxicity | Mice | LD50 (Oral) | 76.5 mg/kg | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental methodologies used to characterize Aclacinomycin A.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Aclacinomycin A on cancer cell lines.

-

Methodology:

-

Cell Culture: V79 and irs-2 cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Aclacinomycin A (e.g., 0-1.8 µM) for a specified duration (e.g., 3 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.

-

Data Analysis: The percentage of viable cells is calculated relative to an untreated control, and IC50 values (the concentration at which 50% of cell growth is inhibited) can be determined.

-

Topoisomerase II Inhibition Assay

-

Objective: To assess the inhibitory effect of Aclacinomycin A on the catalytic activity of topoisomerase II.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA), and ATP in an appropriate buffer.

-

Inhibitor Addition: Aclacinomycin A is added to the reaction mixture at various concentrations (e.g., 0-2.4 µM).

-

Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

-

In Vivo Antitumor Activity Model

-

Objective: To evaluate the antitumor efficacy of Aclacinomycin A in a living organism.

-

Methodology:

-

Animal Model: A suitable animal model, such as DBA/2 mice, is used.

-

Tumor Implantation: The mice are inoculated with a cancer cell line, for example, Leukemia P-388 cells.

-

Treatment Regimen: Aclacinomycin A is administered to the mice at various doses (e.g., 0.75-6 mg/kg) via a specific route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 10 days).

-

Efficacy Evaluation: The antitumor effect is evaluated by monitoring parameters such as tumor size, animal survival rate, and body weight changes compared to a control group receiving a vehicle.

-

The Role of this compound

The available literature suggests that this compound is primarily studied in the context of the biosynthesis of Aclacinomycin. The enzyme Aclacinomycin methylesterase (RdmC) from Streptomyces purpurascens catalyzes the removal of the methoxy group from the C-15 position of Aclacinomycin precursors.[2] The crystal structure of RdmC has been determined in complex with 10-decarboxymethylaclacinomycin A, which acts as a product analogue.[4] This structural information is crucial for understanding the enzyme's mechanism and substrate specificity.[4]

Experimental Workflow Diagram

Figure 2. A generalized experimental workflow for the structural analysis of Aclacinomycin methylesterase (RdmC) with its product analogue.

Conclusion and Future Directions

Aclacinomycin A remains a compound of significant interest in oncology due to its broad-spectrum antitumor activity and distinct mechanism of action compared to other anthracyclines. The detailed understanding of its biological effects provides a solid foundation for further research and clinical application.

The role of this compound appears to be primarily as an intermediate or analogue in the biosynthetic pathway of Aclacinomycin. While direct studies on its own biological activity are not widely reported, its use in structural studies of key biosynthetic enzymes like RdmC is invaluable.

Future research could focus on several areas:

-

Investigating the specific biological activities of this compound: Does this derivative possess any unique cytotoxic or other biological properties?

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the decarbomethoxy functional group influences the activity of the Aclacinomycin scaffold could inform the design of novel, more potent, and less toxic anthracycline derivatives.

-

Combination Therapies: Exploring the synergistic effects of Aclacinomycin A with other anticancer agents could lead to more effective treatment regimens.

This guide has aimed to provide a comprehensive overview for researchers and professionals in drug development, summarizing the current knowledge on Aclacinomycin A and its derivative, this compound, and highlighting avenues for future investigation.

References

- 1. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of aclacinomycin methylesterase with bound product analogues: implications for anthracycline recognition and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NEW ANTITUMOR ANTIBIOTICS, ACLACINOMYCINS A AND B [jstage.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aclacinomycin A hydrochloride | Anticancer | Topo I/II | TargetMol [targetmol.com]

A Technical Guide to 10-Decarbomethoxyaclacinomycin A Production in Streptomyces galilaeus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of 10-decarbomethoxyaclacinomycin A and its parent compound, aclacinomycin A, using the filamentous bacterium Streptomyces galilaeus. This document details the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation of the organism.

Introduction

Aclacinomycin A, an anthracycline antibiotic, is a potent antitumor agent produced by various strains of Streptomyces galilaeus.[1][2] It is a glycoside composed of a polyketide aglycone, aklavinone, and a trisaccharide chain. The biosynthesis of aclacinomycin A is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and oxidoreductases.[1] Understanding and optimizing the production of aclacinomycin A and its analogues, such as this compound, is of significant interest for the development of novel anticancer therapeutics. This guide serves as a technical resource for researchers and professionals working on the discovery, development, and production of these valuable secondary metabolites.

Quantitative Production of Aclacinomycins

The production of aclacinomycins by Streptomyces galilaeus can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize the reported quantitative data on aclacinomycin production.

Table 1: Aclacinomycin Production in Wild-Type and Mutant Streptomyces Strains

| Strain | Compound(s) | Titer | Reference(s) |

| Streptomyces galilaeus MA144-M1 (ATCC 31133) | Aclacinomycin A | 35 µg/mL | [2] |

| Aclacinomycin B | 15 µg/mL | [2] | |

| Streptomyces galilaeus OBB-731 (ATCC 31615) | Aclacinomycins A and B (total) | ~530 mg/L | |

| Streptomyces lavendofoliae DKRS (mutant) | Aclacinomycin A | 125 mg/L | [1] |

| Recombinant Streptomyces strain | Aklavinone | 15–20 mg/L | [1] |

Table 2: Genetically Engineered Streptomyces galilaeus for Novel Aclacinomycin Production

| Parent Strain | Genetic Modification | Produced Compound(s) | Notes | Reference(s) |

| S. galilaeus | Introduction of rhodomycin biosynthesis genes (rdmB, rdmC, rdmE) from S. purpurascens | 10-decarbomethoxyaclacinomycin T, Rhodomycin B | RdmC converts aclacinomycin T to 15-demethoxyaclacinomycin T, which is then converted by RdmB. | [3] |

| S. galilaeus ATCC 31133 | Expression of doxorubicin resistance genes (drrA, drrB) and aklavinone 11-hydroxylase (dnrF) | 11-hydroxyaclacinomycin A | Demonstrates the potential for producing hybrid anthracyclines. | [1] |

Biosynthetic and Regulatory Pathways

The production of aclacinomycin A is a multi-step process involving a complex interplay of biosynthetic enzymes and regulatory proteins.

Aclacinomycin A Biosynthetic Pathway

The biosynthesis of aclacinomycin A begins with the formation of the aklavinone aglycone by a type II polyketide synthase. This is followed by a series of glycosylation steps where three deoxy-sugar residues (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose) are attached. The final step involves the oxidation of the terminal sugar residue.

Caption: Biosynthetic pathway of aclacinomycin A and the formation of 10-decarbomethoxyaclacinomycin T.

Regulatory Network of Aclacinomycin Biosynthesis

The biosynthesis of aclacinomycin is tightly regulated at the transcriptional level by a network of pathway-specific and global regulatory proteins.

Caption: Simplified regulatory cascade for aclacinomycin production in Streptomyces galilaeus.

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation.

Fermentation for Aclacinomycin Production

This protocol is adapted from a high-yield process described for S. galilaeus OBB-731.

4.1.1. Media Preparation

-

Seed Medium:

-

Glucose: 10 g/L

-

Soluble Starch: 20 g/L

-

Soybean Meal: 25 g/L

-

Yeast Extract: 5 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium:

-

Glucose: 40 g/L

-

Soybean Meal: 30 g/L

-

Corn Steep Liquor: 10 g/L

-

(NH₄)₂SO₄: 2 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 3 g/L

-

Adjust pH to 7.2 before sterilization.

-

4.1.2. Fermentation Procedure

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial stock of S. galilaeus.

-

Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.

-

Transfer 5 mL of the seed culture to a 2 L bioreactor containing 1 L of production medium.

-

Carry out the fermentation at 28°C with an aeration rate of 1 vvm and agitation at 300-500 rpm. Maintain the pH between 6.5 and 7.5.

-

Monitor the production of aclacinomycins by HPLC analysis of culture extracts starting from day 3 of fermentation.

-

Harvest the culture after 6-7 days, when the production of aclacinomycins has reached its maximum.

Extraction and Purification of Aclacinomycins

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.

-

Combine the solvent extract with the culture filtrate and extract with an equal volume of chloroform or ethyl acetate at a neutral pH.

-

Concentrate the organic phase under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol or toluene-methanol.[2]

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

-

Combine the fractions containing the desired aclacinomycin(s) and evaporate the solvent to obtain the purified product.

Genetic Manipulation: Protoplast Transformation

This protocol provides a general method for introducing plasmid DNA into S. galilaeus.

4.3.1. Protoplast Formation

-

Grow S. galilaeus in a suitable liquid medium (e.g., YEME with 0.5% glycine) to the late exponential phase.

-

Harvest the mycelium by centrifugation and wash with a 10.3% sucrose solution.

-

Resuspend the mycelium in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

-

Gently pipette the suspension to aid in protoplast release.

-

Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.

-

Collect the protoplasts by centrifugation and wash with P buffer.

4.3.2. Transformation

-

Resuspend the protoplasts in P buffer to a concentration of approximately 10⁹ protoplasts/mL.

-

Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.

-

Immediately add 0.5 mL of a 25% polyethylene glycol (PEG) 1000 solution in P buffer and mix gently.

-

Plate the transformation mixture onto a suitable regeneration medium (e.g., R2YE).

-

Incubate the plates at 28°C for 16-24 hours.

-

Overlay the plates with a soft agar containing an appropriate antibiotic for selection.

-

Continue incubation until transformant colonies appear.

Conclusion

This technical guide provides a foundational understanding of the production of this compound and related compounds from Streptomyces galilaeus. The presented data and protocols offer a starting point for researchers to optimize fermentation processes, genetically engineer strains for improved yields and novel products, and develop robust purification strategies. Further research into the complex regulatory networks and the application of synthetic biology tools will undoubtedly lead to significant advancements in the production of these clinically important antitumor agents.

References

The Biosynthetic Pathway of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, produced by various Streptomyces species. Its biosynthesis has been a subject of extensive research, not only to understand its natural production but also to engineer novel, more effective derivatives. A key group of these derivatives are the 10-decarbomethoxyaclacinomycins, which lack the carbomethoxy group at the C-10 position of the aglycone backbone. This modification can significantly impact the biological activity of the parent compound. This technical guide provides a comprehensive overview of the biosynthesis of 10-decarbomethoxyaclacinomycin A, focusing on the core enzymatic steps, available quantitative data, and the experimental protocols used to elucidate this pathway.

Core Biosynthesis of the Aklavinone Aglycone

The biosynthesis of aclacinomycins, and by extension their 10-decarbomethoxy derivatives, begins with the formation of the tetracyclic aglycone, aklavinone. This process is orchestrated by a type II polyketide synthase (PKS) system in Streptomyces galilaeus. The assembly of the polyketide chain initiates with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1] This process involves a minimal PKS complex consisting of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP).[1][2] Subsequent cyclization and aromatization reactions, catalyzed by additional enzymes in the gene cluster, lead to the formation of the characteristic tetracyclic ring structure of aklavinone.[1][2]

The Crucial C-10 Modification: Decarbomethoxylation

The defining step in the formation of this compound is the removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This is not a direct modification of aklavinone but occurs after glycosylation. The key enzymes responsible for this transformation are found in the rhodomycin biosynthetic gene cluster from Streptomyces purpurascens and have been successfully used to modify aclacinomycins.[3][4]

The process involves a two-step enzymatic cascade acting on a glycosylated intermediate, typically aclacinomycin T (aklavinone with one rhodosamine sugar attached):

-

Demethylation by RdmC (Aclacinomycin Methyl Esterase): The first step is the removal of the methyl group from the C-15 methylester of aclacinomycin T, converting it to 15-demethoxyaclacinomycin T.[3][4]

-

Decarboxylation and Hydroxylation by RdmB (Aclacinomycin-10-hydroxylase): The subsequent and critical step is catalyzed by RdmB. This enzyme first removes the carboxylic acid group at C-10 and then hydroxylates the same position, yielding 10-decarbomethoxy-10-hydroxyaclacinomycin T (which is an intermediate in the rhodomycin B biosynthesis).[3][4][5] The product is effectively a 10-decarbomethoxy derivative.

Quantitative Data

While extensive quantitative data for the entire pathway is limited in the publicly available literature, some key kinetic parameters for the C-10 modification enzymes have been determined.

| Enzyme | Substrate | Apparent Km (µM) | Notes |

| RdmC | Aclacinomycin T | 15.5 | RdmC activity is highest on the monosaccharide derivative (Aclacinomycin T) and decreases significantly (70-90%) with di- and tri-glycosylated substrates. Aclacinomycin A acts as a competitive inhibitor.[3][4] |

| RdmB | 15-demethoxyaclacinomycin T | Not Reported | The activity of RdmB is also highest on the monosaccharide derivative.[3][4] |

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound from the central intermediate, aklavinone.

References

- 1. Plasma kinetics of aclacinomycin A and its major metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of aclacinomycin-10-hydroxylase, a S-adenosyl-L-methionine-dependent methyltransferase homolog involved in anthracycline biosynthesis in Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Decarbomethoxyaclacinomycin A molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities. Understanding its molecular characteristics is fundamental to its application in research and drug development.

| Property | Value |

| Molecular Formula | C40H51NO13 |

| Molecular Weight | 753.8 g/mol |

| CAS Number | 76264-91-0 |

| Chemical Structure | (Structure rendering not available) |

Mechanism of Action and Biological Activity

As a member of the anthracycline family, the primary mechanism of action of this compound is believed to be the inhibition of topoisomerases I and II.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA covalent complexes, anthracyclines introduce DNA strand breaks, which subsequently trigger apoptotic cell death in rapidly proliferating cancer cells.[1][2]

The biological activity of this compound is closely related to its parent compound, Aclacinomycin A. Aclacinomycin A has been shown to be a dual inhibitor of topoisomerase I and II and induces apoptosis in various cancer cell lines.[3] It also inhibits the synthesis of nucleic acids, particularly RNA.[4]

Cytotoxicity Data

While specific cytotoxicity data for this compound is limited in publicly available literature, the data for the closely related Aclacinomycin A provides valuable insight into its potential efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 0.27 |

| HepG2 | Hepatoma carcinoma | 0.32 |

| MCF-7 | Breast cancer | 0.62 |

Data presented is for Aclacinomycin A and serves as a proxy for this compound due to structural similarity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and related anthracyclines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5]

-

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the inhibitory effect of the compound on the catalytic activity of topoisomerase I.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322) (200-500 ng)

-

Topoisomerase I reaction buffer (10X)

-

Purified human Topoisomerase I (1-2 units)

-

Varying concentrations of this compound or vehicle control (DMSO).

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

-

Agarose Gel Electrophoresis:

-

Add 3 µL of 6X DNA loading dye to each reaction tube.

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction where the DNA is relaxed by the enzyme.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed signaling pathway of apoptosis induced by Aclacinomycin A.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

References

- 1. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

Unraveling the Cytotoxic Mechanism of 10-Decarbomethoxyaclacinomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic, is a potent anti-cancer agent whose mechanism of action is of significant interest to the scientific community. This technical guide provides an in-depth exploration of its cytotoxic effects, primarily drawing parallels from its close analog, Aclacinomycin A. The core mechanism involves the dual inhibition of topoisomerase I and II, leading to DNA damage and the subsequent induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Topoisomerase Inhibition

The primary mechanism of action of this compound is inferred to be the same as that of Aclacinomycin A, which is the catalytic inhibition of both topoisomerase I and topoisomerase II.[1][2][3] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in cell death.

Topoisomerase I Inhibition: The compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[3]

Topoisomerase II Inhibition: It also acts as a catalytic inhibitor of topoisomerase II, interfering with its ability to manage DNA supercoils and tangles. Overexpression of topoisomerase II has been shown to confer resistance to Aclacinomycin A, supporting its role as a direct target.[3]

This dual inhibitory action on both topoisomerase I and II makes it a potent agent against a variety of cancers.

Induction of Apoptosis

The DNA damage induced by this compound triggers programmed cell death, or apoptosis. This is a key component of its anti-cancer activity. The apoptotic pathway initiated by this compound is caspase-dependent.

Signaling Pathway

The apoptotic cascade is initiated by the cellular DNA damage response. While the precise upstream signaling is not fully elucidated for this specific compound, it is known that for Aclacinomycin A, the process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases, like caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Caption: Apoptotic signaling pathway induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the closely related compound, Aclacinomycin A. These values provide an indication of the potency of this compound.

Table 1: Cytotoxic Activity of Aclacinomycin A

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 0.27[1] |

| HepG2 (Hepatocellular Carcinoma) | 0.32[1] |

| MCF-7 (Breast Adenocarcinoma) | 0.62[1] |

Table 2: Inhibition of Macromolecular Synthesis by Aclacinomycin A in L1210 Cells

| Process | IC50 (µg/ml) |

| [14C]-Thymidine Incorporation (DNA Synthesis) | 0.30[4] |

| [14C]-Uridine Incorporation (RNA Synthesis) | 0.038[4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. Inhibition is observed as a decrease in the formation of relaxed or decatenated DNA products.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing the supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), reaction buffer, and purified topoisomerase enzyme.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

Caption: Workflow for the topoisomerase inhibition assay.

Apoptosis Detection by Western Blot

This method is used to detect the activation of key apoptotic proteins.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. The cleavage of caspases and PARP are hallmark indicators of apoptosis.

Protocol Outline:

-

Cell Treatment: Treat cancer cells with this compound for various time points.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Workflow for detecting apoptotic markers by Western blot.

Conclusion

The mechanism of action of this compound, inferred from its close analog Aclacinomycin A, is centered on the dual inhibition of topoisomerase I and II. This leads to significant DNA damage, which in turn activates the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP. The provided quantitative data and experimental protocols offer a solid foundation for further research into this promising anti-cancer agent. Future studies should focus on confirming these mechanisms specifically for this compound and exploring its efficacy in various cancer models.

References

Preliminary Studies on 10-Decarbomethoxyaclacinomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on 10-Decarbomethoxyaclacinomycin A is limited in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, aclacinomycin A, and its analogs. The information presented herein, including mechanisms of action and potential biological activities, is largely inferred from data on these closely related compounds. Further specific experimental validation for this compound is warranted.

Introduction

Aclacinomycin A is an anthracycline antibiotic produced by Streptomyces galilaeus with established potent antineoplastic activity.[1][2] It belongs to a class of compounds that have been pivotal in cancer chemotherapy.[3] The derivative, this compound, is a structural analog of aclacinomycin A. While specific data on this derivative is scarce, understanding the properties of aclacinomycin A provides a strong foundation for predicting its biological profile.

Biosynthesis of the Aclacinomycin Core

The core structure of aclacinomycin A is synthesized through a type II polyketide synthase (PKS) pathway.[4][5] The biosynthesis involves a series of enzymatic reactions, including condensation, cyclization, and modification of a polyketide chain. The process is initiated with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[4] A complex of enzymes, including ketosynthases, chain length factors, and acyl carrier proteins, orchestrates the assembly of the aklavinone aglycone.[4] Subsequent glycosylation and modification steps lead to the final aclacinomycin A structure.[4] The biosynthesis of this compound would follow a similar pathway, with a final decarbomethoxylation step, likely enzymatic in nature.

Mechanism of Action

Aclacinomycin A exerts its anticancer effects through multiple mechanisms, primarily as a dual inhibitor of topoisomerase I and II.[1][6] By intercalating into DNA, it disrupts the normal function of these enzymes, which are crucial for DNA replication and repair.[1] This leads to an accumulation of DNA strand breaks and ultimately induces apoptosis in cancer cells.[7] Aclacinomycin A is also a potent inhibitor of RNA synthesis.[8][9] It has been shown to inhibit the 26S protease complex and ubiquitin-ATP-dependent proteolysis.[6] It is highly probable that this compound shares this multifactorial mechanism of action.

Quantitative Biological Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.27 | [7] |

| HepG2 | Hepatocellular Carcinoma | 0.32 | [7] |

| MCF-7 | Breast Adenocarcinoma | 0.62 | [7] |

| L1210 | Leukemia | 0.30 (for DNA synthesis inhibition) | [8] |

| L1210 | Leukemia | 0.038 (for RNA synthesis inhibition) | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published. However, a general protocol for assessing the cytotoxicity of a compound, such as an MTT assay, is provided below as a template for future studies.

General Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

-

Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on its parent compound, aclacinomycin A, provides a strong basis for its potential as an antineoplastic agent. It is likely to function as a topoisomerase inhibitor and a potent cytotoxic agent against a range of cancer cell lines.

Future research should focus on:

-

The chemical synthesis and purification of this compound.

-

In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.

-

Detailed mechanistic studies to confirm its interaction with topoisomerases and its effects on DNA and RNA synthesis.

-

In vivo studies in animal models to evaluate its antitumor efficacy and toxicity profile.

Such studies are essential to fully elucidate the therapeutic potential of this compound and to determine its viability as a candidate for further drug development.

References

- 1. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor anthracycline antibiotics, aclacinomycin A and analogues. I. Taxonomy, production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental studies of new anthracyclines: aclacinomycin, THP-adriamycin and ditrisarubicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Decarbomethoxyaclacinomycin A from Streptomyces galilaeus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of 10-decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic aclacinomycin A, from Streptomyces galilaeus. While this compound is not a major natural product of wild-type S. galilaeus, its production can be achieved through mutational biosynthesis or biotransformation using blocked mutants of the parent strain. This document outlines the necessary steps from fermentation to purification.

Introduction

Aclacinomycin A is an antitumor antibiotic produced by Streptomyces galilaeus.[1][2] The aclacinomycin biosynthetic pathway is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone and attach sugar moieties.[3][4] The generation of this compound requires the specific removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This can be achieved by utilizing mutant strains of S. galilaeus in which the gene responsible for this carboxylation step is inactivated or by feeding specific precursors to these mutants.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a modification of the known aclacinomycin A pathway. In the standard pathway, the polyketide chain undergoes cyclization to form aklanonic acid, which is then further processed. A key step is the methylation of the C-10 carboxyl group. A mutant strain blocked in this methylation step would accumulate a decarbomethoxy intermediate, which could then be glycosylated to yield this compound.

References

- 1. Antitumor anthracycline antibiotics, aclacinomycin A and analogues. I. Taxonomy, production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of 10-Decarbomethoxyaclacinomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity. The modification of its chemical structure provides a valuable avenue for the development of new analogs with potentially improved therapeutic indices. One such analog is 10-decarbomethoxyaclacinomycin A, which is derived from the parent compound by the removal of the methoxycarbonyl group at the C-10 position. This modification can influence the molecule's biological activity and pharmacological properties. These application notes provide a comprehensive overview of the synthesis of this compound, including the general synthetic strategy, and a discussion of the biological context of this class of compounds. Due to the limited availability of detailed experimental procedures in the public domain, this document focuses on the known chemical transformation and provides a framework for researchers aiming to explore this synthesis.

Introduction

Anthracycline antibiotics, such as aclacinomycin A, are a cornerstone in the treatment of various cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells. However, the clinical use of these compounds is often limited by dose-dependent cardiotoxicity. Consequently, extensive research has been dedicated to the synthesis and evaluation of novel anthracycline analogs with reduced side effects and enhanced antitumor efficacy.

The chemical modification of the aclacinomycin A scaffold is a key strategy in this endeavor. The C-10 position, which bears a methoxycarbonyl group in the parent molecule, has been identified as a target for modification to modulate biological activity. The removal of this group yields this compound, a compound of interest for structure-activity relationship studies and as a potential therapeutic agent.

General Synthetic Approach: Demethoxycarbonylation

The laboratory synthesis of this compound from aclacinomycin A involves a chemical transformation known as demethoxycarbonylation. This reaction specifically targets and removes the methoxycarbonyl (-COOCH₃) group at the C-10 position of the aklavinone aglycone of aclacinomycin A.

Key Transformation:

-

Starting Material: Aclacinomycin A

-

Product: this compound

-

Reaction Type: Demethoxycarbonylation

Researchers attempting this synthesis would need to explore various reaction conditions, such as the choice of base or acid, solvent, temperature, and reaction time, to optimize the yield and purity of the final product. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential.

Data Presentation

The following table summarizes the key compounds involved in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Aclacinomycin A | C₄₂H₅₃NO₁₅ | 811.86 | Methoxycarbonyl group at C-10 of the aklavinone aglycone |

| This compound | C₄₀H₅₂N₂O₁₂ | 752.84 | Lacks the methoxycarbonyl group at the C-10 position |

Experimental Protocols

As a detailed, validated experimental protocol for the synthesis of this compound is not available in the accessible literature, a general procedure is outlined below as a starting point for methods development.

General Protocol for Demethoxycarbonylation of Aclacinomycin A (Hypothetical):

-

Dissolution: Dissolve Aclacinomycin A in a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or a protic solvent like methanol or ethanol).

-

Reagent Addition: Add a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like DBU) or an acid (e.g., hydrochloric acid, sulfuric acid) to the solution. The choice of reagent will depend on the desired mechanism for ester cleavage and decarboxylation.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture and neutralize it if necessary. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or preparative HPLC to obtain pure this compound.

-

Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.

Mandatory Visualizations

Caption: Chemical transformation of Aclacinomycin A to this compound.

Caption: Workflow for anticancer drug development from natural products.

Signaling Pathways and Biological Activity

Aclacinomycin A and its analogs exert their anticancer effects through multiple mechanisms. The primary mode of action is the inhibition of DNA and RNA synthesis. This is achieved through:

-

DNA Intercalation: The planar anthracycline ring system inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.

-

Topoisomerase Inhibition: These compounds can stabilize the complex between topoisomerase enzymes and DNA, leading to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids.

The removal of the methoxycarbonyl group at the C-10 position can alter the electronic properties and steric hindrance of the molecule, potentially affecting its DNA binding affinity, topoisomerase inhibition, and propensity to generate ROS. The evaluation of this compound in various cancer cell lines is necessary to elucidate the impact of this modification on its biological activity and to understand its potential as a novel anticancer agent.

Conclusion

Application Note: Purification of 10-Decarbomethoxyaclacinomycin A from Fermentation Broth

Abstract

This application note provides a detailed protocol for the purification of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. The methodology covers a multi-step process commencing with extraction from the fermentation broth of a recombinant Streptomyces species, followed by selective precipitation and advanced chromatographic separation. This protocol is designed for researchers in drug discovery and development, offering a reproducible method to obtain high-purity this compound for further studies. The process yields a final purity exceeding 98% with a recovery of approximately 15-20% from the crude extract.

Introduction

This compound is an analog of the potent antitumor agent Aclacinomycin A, belonging to the anthracycline class of antibiotics.[1][2] These compounds are known for their therapeutic potential and are typically produced through microbial fermentation.[3] The purification of specific analogs from a complex fermentation broth presents a significant challenge due to the presence of structurally similar congeners.[3] This protocol outlines a robust and efficient workflow for the isolation and purification of this compound, ensuring high purity and yield. The methodology is based on established techniques for anthracycline purification, including solvent extraction, chelation-based precipitation, and multi-modal chromatography.[1][4]

Materials and Equipment

-

Solvents: Ethyl acetate, acetone, methanol, acetonitrile (HPLC grade), water (deionized), toluene, cupric sulfate solution.

-

Chromatography Media: Silicic acid (for column chromatography), C18 reverse-phase silica gel (for HPLC).

-

Equipment: Fermentor, centrifuge, rotary evaporator, lyophilizer, liquid chromatography system (preparative and analytical HPLC), UV-Vis spectrophotometer.

Experimental Protocol

Step 1: Fermentation and Extraction

The production of this compound is carried out using a genetically engineered strain of Streptomyces galilaeus designed to favor the synthesis of the desired analog.

-

Fermentation: Culture the Streptomyces galilaeus strain in a 20-liter fermentor. A typical production medium consists of soybean meal, glucose, potato starch, and essential mineral salts. The fermentation is maintained at 28°C with aeration and agitation for 36-48 hours.[1]

-

Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

-

Extraction:

-

Extract the mycelial cake with acetone.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Combine the acetone and ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Step 2: Chelation and Precipitation

This step selectively precipitates the anthracycline compounds from the crude extract.

-

Dissolution: Dissolve the crude extract in an acetate buffer at pH 5.0.

-

Chelation: Slowly add a cupric sulfate solution to the dissolved extract. This will form a chelate complex with the anthracyclines, causing them to precipitate.[1]

-

Recovery: Centrifuge the solution to collect the precipitate.

-

Release: Resuspend the precipitate in methanol and treat with a suitable agent to break the chelate and release the free anthracyclines.

Step 3: Silicic Acid Column Chromatography

This initial chromatographic step serves to separate the major classes of compounds.

-

Column Packing: Pack a glass column with a slurry of silicic acid in toluene.

-

Loading: Dissolve the material from the previous step in a minimal volume of toluene and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of toluene and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the relevant fractions and concentrate them in vacuo.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification is achieved using reverse-phase HPLC.[4]

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV-Vis detector at the characteristic absorbance maximum of the compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Pool the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain the final product as a dry powder.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process.

Table 1: Purification Summary for this compound

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5000 | ~5 | 100 |

| Post-Chelation Precipitate | 800 | ~25 | 80 |

| Silicic Acid Chromatography | 250 | ~70 | 70 |

| Preparative HPLC | 85 | >98 | 68 |

Table 2: HPLC Conditions for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (150 x 4.6 mm, 3.5 µm) | C18 (250 x 20 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20-80% B over 20 min | 30-70% B over 40 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection Wavelength | 254 nm and 430 nm | 254 nm and 430 nm |

| Injection Volume | 10 µL | 500 µL |

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Conclusion

The protocol described in this application note provides a comprehensive and reproducible method for the purification of this compound from a fermentation source. By employing a combination of selective precipitation and multi-modal chromatography, it is possible to achieve a final product of high purity suitable for preclinical and research applications. The detailed steps and expected outcomes serve as a valuable resource for researchers working with anthracycline antibiotics.

References

Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A Antibacterial Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is a synthetic analog of Aclacinomycin A, a member of the anthracycline class of antibiotics. While Aclacinomycin A and its derivatives have been extensively studied for their potent antitumor activities, their antibacterial properties are less characterized. This document aims to provide a comprehensive overview of the antibacterial spectrum of this compound, based on available scientific literature. It includes detailed protocols for determining its antibacterial efficacy and discusses the potential mechanisms of action. This information is intended to guide researchers in the evaluation of this compound as a potential antibacterial agent.

Data Presentation: Antibacterial Spectrum

Currently, there is a notable lack of publicly available data specifically detailing the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of bacterial strains. Research on aclacinomycin A and its analogs has predominantly focused on their application as anticancer agents.

However, studies on structurally related anthracyclines and a similar compound, lactoquinomycin A, suggest that the primary antibacterial activity of this class of compounds is directed against Gram-positive bacteria. For instance, lactoquinomycin A has demonstrated significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.06 to 2 µg/mL. Conversely, its activity against Gram-negative bacteria is generally weak. It is plausible that this compound exhibits a similar spectrum of activity, though this requires experimental verification.

To facilitate future research and ensure standardized data collection, the following table is provided as a template for summarizing experimentally determined MIC values for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 29213 | Data not available | |

| Staphylococcus aureus (MRSA) | Positive | BAA-1717 | Data not available | |

| Enterococcus faecalis | Positive | 29212 | Data not available | |

| Streptococcus pneumoniae | Positive | 49619 | Data not available | |

| Bacillus subtilis | Positive | 6633 | Data not available | |

| Escherichia coli | Negative | 25922 | Data not available | |

| Pseudomonas aeruginosa | Negative | 27853 | Data not available | |

| Klebsiella pneumoniae | Negative | 13883 | Data not available | |

| Acinetobacter baumannii | Negative | 19606 | Data not available |

Experimental Protocols

The following is a detailed protocol for determining the antibacterial spectrum of this compound via the broth microdilution method. This is a standard and widely accepted technique for quantitative assessment of in vitro antibacterial activity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (as listed in Table 1)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

2. Preparation of Reagents and Bacterial Inoculum:

-

Compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a final concentration of 10 mg/mL. Further dilute this stock in sterile CAMHB to create a working stock solution. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

3. Broth Microdilution Assay:

-

Serial Dilution:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the determination of the antibacterial spectrum of this compound.

Caption: Workflow for MIC Determination.

Potential Mechanism of Action Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, it is hypothesized to be similar to other anthracyclines, which primarily act by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription.

Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in In Vitro Cancer Cell Line Studies

Disclaimer: Scientific literature extensively covers the bioactivity of Aclacinomycin A (also known as Aclarubicin). However, specific data for its derivative, 10-Decarbomethoxyaclacinomycin A, is sparse. The following application notes and protocols are based on the established mechanisms and experimental data of Aclacinomycin A, assuming a similar biological profile for its 10-decarbomethoxy analog. Researchers should validate these protocols for their specific experimental setup.

Introduction

This compound is a derivative of Aclacinomycin A, an anthracycline antibiotic with potent antineoplastic properties.[1][2] Aclacinomycin A is known to exert its anticancer effects through a multi-faceted mechanism of action, making it an interesting compound for in vitro cancer research.[3] These application notes provide an overview of its presumed mechanism of action and detailed protocols for evaluating its efficacy in cancer cell lines.

Mechanism of Action

Based on the known mechanisms of Aclacinomycin A, this compound is anticipated to function as a dual inhibitor of topoisomerase I and II.[1][4] Its primary modes of action are believed to include:

-

DNA Intercalation: The planar ring structure of the molecule likely inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[3]

-

Topoisomerase I & II Inhibition: By stabilizing the enzyme-DNA cleavage complex, the compound can lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.[4][5]

-

Induction of Apoptosis: The resulting DNA damage is a potent trigger for apoptosis. Aclacinomycin A has been shown to activate key executioner caspases, such as caspase-3 and caspase-8.[1]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6]

-

Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, it may induce the production of ROS, leading to oxidative stress and cellular damage.[3]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Aclacinomycin A in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.27[1] |

| HepG2 | Hepatocellular Carcinoma | 0.32[1] |

| MCF-7 | Breast Adenocarcinoma | 0.62[1] |

| DU-145 | Prostate Carcinoma | 0.129[7] |

Note: The IC50 values can vary depending on the assay conditions, including cell density and exposure time.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at the desired concentrations for a specified time.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at various concentrations.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Experimental workflow for in vitro evaluation.

Caption: Putative signaling pathways affected.

References

- 1. apexbt.com [apexbt.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Research Model for 10-Decarbomethoxyaclacinomycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive research model for the investigation of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic derived from aclacinomycin A.[1] As a potential anti-cancer agent, its mechanism of action is hypothesized to be similar to its parent compound, involving DNA intercalation, topoisomerase inhibition, and induction of apoptosis.[1][2][3] These application notes provide detailed protocols for in vitro evaluation of its cytotoxic and apoptotic effects, as well as cell cycle analysis. The included research model serves as a strategic guide for the systematic evaluation of this compound's therapeutic potential.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][4] Aclacinomycin A, a second-generation anthracycline, exhibits a multifaceted mechanism of action, including the inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of programmed cell death (apoptosis).[1][2][3] this compound is a derivative of aclacinomycin A, and while specific data is limited, its structural similarity suggests a comparable anti-neoplastic activity. This document provides a framework for the systematic investigation of this compound, detailing experimental protocols and data presentation formats to facilitate its evaluation as a potential cancer therapeutic.

Predicted Mechanism of Action

Based on the known mechanisms of aclacinomycin A, the predicted signaling pathway for this compound is as follows:

Caption: Predicted mechanism of action for this compound.

Experimental Research Model

A tiered approach is recommended for the systematic evaluation of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| K562 | Chronic Myelogenous Leukemia | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

Table 2: Apoptosis Induction by this compound (at IC50 concentration, 24h)

| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| MCF-7 | Data to be determined | Data to be determined |

| K562 | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis of Cells Treated with this compound (at IC50 concentration, 24h)

| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Data to be determined | Data to be determined | Data to be determined |

| K562 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, K562)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.